molecular formula C17H24O4 B1325900 Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate CAS No. 898752-05-1

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate

Cat. No. B1325900
M. Wt: 292.4 g/mol
InChI Key: GWNBPNGCDABUMR-UHFFFAOYSA-N
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Description

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to other compounds such as ethyl 4-hydroxy-3-methoxycinnamate1 and 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol2. These compounds contain similar functional groups and may have related properties or uses.



Synthesis Analysis

The synthesis of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate is not explicitly detailed in the search results. However, related compounds have been synthesized using various methods. For example, a series of phenoxy oxazolines was synthesized starting with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate3. Another study reported the synthesis of a hybrid compound of chalcone-salicylate using a linker mode approach under reflux condition4.



Molecular Structure Analysis

The molecular structure of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate is not directly provided in the search results. However, the electron density distribution of a related compound, (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one, was determined by single-crystal X-ray refinements using a spherical structure factors and multipolar model of Hansen and Coppens5.



Chemical Reactions Analysis

There is no specific information on the chemical reactions involving Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate. However, related compounds have been involved in various chemical reactions. For instance, a hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol6.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate are not directly provided in the search results. However, related compounds such as curcumin, a natural lipophilic polyphenol, have been extensively studied for their pharmacokinetic, pharmacodynamic, and clinical properties8.


Scientific Research Applications

Synthesis and Spectral Properties The compound Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate and its derivatives have been synthesized and studied for their spectral properties. For instance, Ethyl hydrogen [(3-methoxyphenyl)(methylamino) methyl]phosphonate, a derivative, has been synthesized and characterized by various spectral methods such as UV–Vis, FT-IR, NMR, and MS spectra (Djenane et al., 2019).

Crystallography and Molecular Structure Analysis Crystal and molecular structure studies have been carried out on derivatives of Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate. These studies are crucial in understanding the compound's properties and potential applications. For instance, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives have been analyzed using X-ray diffraction data (Kaur et al., 2012).

Nonlinear Optical (NLO) Properties Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate and its derivatives have been investigated for their nonlinear optical properties using density functional theory (DFT) and time-dependent (TD)-DFT methods. The studies suggest that these compounds are promising candidates for NLO materials due to their significant static first and second hyperpolarizabilities (Kiven et al., 2023).

Antimicrobial and Antioxidant Studies Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Some of these derivatives exhibited excellent antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 8-(3-methoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-21-17(19)12-7-5-4-6-11-16(18)14-9-8-10-15(13-14)20-2/h8-10,13H,3-7,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNBPNGCDABUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645569
Record name Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate

CAS RN

898752-05-1
Record name Ethyl 3-methoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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